6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Overview
Description
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isobutylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, owing to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways. The compound’s structure allows it to bind to the active site of the target enzyme, thereby inhibiting its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-4,6-dichloropyrimidine: A precursor used in the synthesis of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine.
6-chloro-2-cyclopropylpyrimidin-4-amine: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the nitrogen atom and the cyclopropyl group at position 2 enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research .
Biological Activity
6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the existing literature on the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H15ClN4
- CAS Number: 1486729-84-3
This compound features a chlorine atom at the 6-position of the pyrimidine ring, a cyclopropyl group, and an isobutyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .
- Receptor Modulation: It acts as an antagonist at the histamine H4 receptor, which is implicated in immune response and inflammatory diseases .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrimidine scaffold significantly affect the potency and selectivity of this compound. Key findings include:
Modification | Effect on Potency |
---|---|
Cyclopropyl Group | Essential for binding affinity |
Chlorine Substitution | Enhances lipophilicity and cellular penetration |
Isobutyl Group | Contributes to overall activity through steric effects |
In studies, variations in substituents have led to compounds with improved pharmacological profiles, demonstrating that specific structural features are crucial for optimal activity .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Assays: The compound exhibited significant inhibition of NAPE-PLD in HEK293T cells, with an IC50 value indicating potent enzyme inhibition. This suggests its potential role in modulating lipid signaling pathways .
- Animal Studies: In vivo experiments demonstrated that administration of this compound resulted in reduced levels of anandamide, a key endocannabinoid involved in pain and inflammation, suggesting therapeutic potential for conditions like neuropathic pain .
- Comparative Studies: When compared to other pyrimidine derivatives, this compound showed superior selectivity for the H4 receptor over H3 receptors, indicating its potential as a targeted therapeutic agent .
Case Studies
A notable case study involved the use of this compound in models of inflammatory disorders. The results indicated a marked reduction in inflammatory markers when treated with this compound compared to control groups. This highlights its potential application in treating conditions characterized by excessive inflammation.
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2-methylpropyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWYPJVWBIOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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